5-Bromo-2-hydroxy-3-methoxybenzoic acid
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzoic acid is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is structurally related to benzoic acid derivatives, which are known for their diverse biological activities and applications in material science. The presence of bromo, hydroxy, and methoxy substituents on the benzene ring can significantly influence the reactivity and properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-hydroxy-3-methoxybenzoic acid has been explored in several studies. For instance, 3,5-Dibromo-2-methoxybenzoic acid was isolated from the sea sponge Didiscus sp. and its structure was confirmed by spectral methods and X-ray diffraction analysis . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid was achieved starting from 3,5-dihydroxybenzoic acid, and the structure of the product was identified using mass spectrometry . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-hydroxy-3-methoxybenzoic acid has been characterized using various spectroscopic techniques. For example, the crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were determined using single-crystal X-ray diffraction . The study of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, UV spectra, and DFT calculations provided detailed information on the molecular conformation and vibrational and electronic transitions . These analyses are crucial for understanding the molecular structure and electronic properties of 5-Bromo-2-hydroxy-3-methoxybenzoic acid.
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives has been investigated in various chemical reactions. Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole led to the formation of different substituted derivatives, showcasing the reactivity of brominated compounds . Additionally, the interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds resulted in the formation of supramolecular assemblies, highlighting the potential for molecular recognition and self-assembly .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives have been extensively studied. The thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid were investigated using differential scanning calorimetry, revealing solid-solid phase transitions . The luminescent and magnetic properties of these complexes were also discussed, indicating potential applications in materials science . The inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase was evaluated, demonstrating the biological relevance of these compounds .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Research has identified bromophenol derivatives, including compounds closely related to 5-Bromo-2-hydroxy-3-methoxybenzoic acid, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms but found inactive. However, the study underlines the significance of natural sources in identifying potentially bioactive compounds (Zhao et al., 2004).
Photodynamic Therapy Applications
- A novel zinc phthalocyanine compound, substituted with a derivative including 5-Bromo-2-hydroxy-3-methoxybenzoic acid, has been synthesized. Its properties, such as high singlet oxygen quantum yield, make it promising for Type II photodynamic therapy applications, potentially offering a new avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Encapsulation for Flavor Release
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in food applications. This encapsulation technique points towards innovative ways to enhance food preservation and flavoring (Hong, Oh, & Choy, 2008).
Chemical Synthesis and Characterization
- Various studies have focused on synthesizing derivatives and intermediates related to 5-Bromo-2-hydroxy-3-methoxybenzoic acid for different applications. These include developing intermediates for pharmaceutical compounds and exploring their structural features and potential in synthesis pathways. The research demonstrates the compound's versatility and utility in organic synthesis and chemical research (Sharutin, Sharutina, & Senchurin, 2014).
Antioxidant Activity
- Isolation and characterization studies have revealed bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These activities are significant for potential applications in food preservation and pharmaceuticals, highlighting the compound's role in combating oxidative stress (Li, Li, Gloer, & Wang, 2011).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .
properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCPZBYERTTWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544642 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
CAS RN |
35090-76-7 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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